2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C7H6FNO5S. This compound is characterized by the presence of an amino group at the second position and a fluorosulfonyl group at the fifth position on the benzoic acid ring. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid typically involves the introduction of the fluorosulfonyl group onto the benzoic acid ring. One common method starts with 2-amino-5-fluorobenzoic acid as the precursor. The fluorosulfonyl group can be introduced through a reaction with fluorosulfonic acid or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials such as 4-fluoroaniline. The process includes condensation reactions, cyclization, and oxidation steps to introduce the necessary functional groups . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while coupling reactions can produce complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting viral infections and cancer.
Industry: The compound is used in the production of herbicides, plant growth regulators, and other agrochemicals
Wirkmechanismus
The mechanism of action of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The amino group enhances its reactivity and allows for further modifications to improve its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
Uniqueness
2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C7H6FNO5S |
---|---|
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
2-amino-5-fluorosulfonyloxybenzoic acid |
InChI |
InChI=1S/C7H6FNO5S/c8-15(12,13)14-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) |
InChI-Schlüssel |
WOTQUXRPMVJOPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.